Hexanoic acid, 2-ethylhexyl ester
Overview
Description
Hexanoic acid, 2-ethylhexyl ester is a chemical compound that is synthesized through esterification processes. It is a high commercial value ester that can be obtained from the reaction of carboxylic acids with alcohols, such as 2-ethyl-1-hexanol or 2-ethyl hexanol, in the presence of catalysts. This compound is relevant in various industrial applications, including the production of fragrances, synthetic lubricants, and as a potential recovery method for carboxylic acids from industrial wastewater .
Synthesis Analysis
The synthesis of hexanoic acid, 2-ethylhexyl ester, and related esters typically involves esterification reactions. For instance, diluted acetic acid can be esterified with pure 2-ethyl-1-hexanol using a liquid-liquid-solid catalyst system, resulting in the conversion of acetic acid to a valuable ester . Similarly, the recovery of acrylic acid from industrial wastewater has been achieved by esterification with 2-ethyl hexanol, producing 2-ethyl hexyl acrylate . Moreover, a sustainable biocatalytic procedure has been developed for synthesizing branched acid esters, such as 2-ethylhexyl 2-methylhexanoate, using immobilized lipase in a solvent-free medium .
Molecular Structure Analysis
The molecular structure of hexanoic acid, 2-ethylhexyl ester, consists of a hexanoic acid moiety and an 2-ethylhexyl group. The ester linkage is formed between the carboxyl group of the acid and the hydroxyl group of the alcohol. The presence of branched chains, such as in 2-ethyl-1-hexanol, is a common structural feature in the synthesis of such esters .
Chemical Reactions Analysis
The esterification reactions to synthesize hexanoic acid, 2-ethylhexyl ester, and related compounds are influenced by factors such as temperature, catalyst type, and the presence of side reactions. For example, the esterification of acetic acid with 2-ethyl-1-hexanol can reach a maximum conversion of 67% at 372 K . In the case of acrylic acid recovery, the esterification with 2-ethyl hexanol is catalyzed by Amberlyst-15, and the reaction's yield can be significantly enhanced by continuously removing water .
Physical and Chemical Properties Analysis
Hexanoic acid, 2-ethylhexyl ester, and similar esters possess properties that make them suitable for various applications. They are known for their biodegradability, low toxicity, good thermal stability, and excellent solubility. These properties are particularly advantageous in the lubricant industry, where esters based on 2-ethyl hexanoic acid have been studied for their performance as synthetic lubricants . Additionally, the analysis of ester compounds by techniques such as GC-MS helps in identifying and quantifying the main products and by-products in synthesis reactions .
Scientific Research Applications
Synthetic Lubricants
Hexanoic acid, 2-ethylhexyl ester, is a key component in synthetic lubricants, particularly in the aerospace, automobile, and manufacturing industries. Its properties make it suitable for use under various conditions, including subcritical and near-critical environments. The esterification process of this compound has been studied for its economic and environmental benefits, as it requires lower molar excess of alcohol and shorter reaction times, even without external catalysts (Narayan & Madras, 2017).
Catalytic Processes
In catalytic processes, hexanoic acid, 2-ethylhexyl ester, plays a significant role. Research has explored its esterification in supercritical carbon dioxide, showing that different catalysts can lead to varying levels of conversion and selectivity. Such findings are critical for green chemistry and efficient industrial processes (Ghaziaskar, Daneshfar, & Calvo, 2006).
Plant Growth Regulators
This compound is also used in the synthesis of plant growth regulators. Studies have examined the synthesis of hexanoic acid 2-(diethylamino) ethyl ester, which has been shown to enhance vegetable growth and increase agricultural yield. The synthesis technique and its optimal conditions have been a subject of research, emphasizing its importance in agriculture (Zhao Qing-lan, 2007).
Enzymatic Synthesis
The enzymatic synthesis of hexanoic acid, 2-ethylhexyl ester, has been investigated for producing esters like 2-ethylhexyl palmitate. The use of immobilized lipase from Candida sp. and the optimization of reaction conditions are pivotal for high esterification degrees and purity, highlighting its potential in industrial biocatalytic processes (Xiangling He, Biqiang Chen, & Tan, 2002).
Green Chemistry
The compound's role in green chemistry has been emphasized through the biocatalytic synthesis of branched acid esters. Innovations in this area contribute to environmentally friendly and economically feasible manufacturing processes, essential for sustainable industrial practices (Montiel et al., 2021).
Safety And Hazards
properties
IUPAC Name |
2-ethylhexyl hexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O2/c1-4-7-9-11-14(15)16-12-13(6-3)10-8-5-2/h13H,4-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNFTMKPBPCPJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCC(CC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20884884 | |
Record name | Hexanoic acid, 2-ethylhexyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20884884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexanoic acid, 2-ethylhexyl ester | |
CAS RN |
16397-75-4 | |
Record name | 2-Ethylhexyl hexanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16397-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexanoic acid, 2-ethylhexyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016397754 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexanoic acid, 2-ethylhexyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexanoic acid, 2-ethylhexyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20884884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethylhexyl hexanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.754 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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